Lipophilicity Advantage: Measured LogP of the Hydrochloride Salt vs. Typical Free Base Analogs
The hydrochloride salt form of 1-(3-chloro-5-(trifluoromethyl)phenyl)ethan-1-amine exhibits a predicted LogP of 3.80 . While this is a calculated value, it falls within the optimal range (LogP 1-5) for good oral absorption and membrane permeability according to Lipinski's Rule of Five, positioning it favorably compared to poorly absorbed, more polar amine derivatives. For example, simple unsubstituted 1-phenylethylamine has a substantially lower LogP of approximately 1.4 [1]. This practical lipophilicity is crucial for its common role as a key intermediate in synthesizing potent, orally bioavailable beta-2 adrenergic modulators like mabuterol, where the 3-chloro-5-trifluoromethyl phenyl fragment is critical for receptor binding and hydrophobic interactions [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.80 (predicted LogP for hydrochloride salt) |
| Comparator Or Baseline | ~1.4 (non-substituted 1-phenylethylamine) |
| Quantified Difference | +2.4 LogP units (significantly more lipophilic) |
| Conditions | Predicted (ACD/Labs); data from vendor technical datasheets and PubChem for comparator [1]. |
Why This Matters
This higher LogP is directly linked to improved membrane permeability and target engagement, making it a preferred intermediate over more polar, unsubstituted analogs for neurological and respiratory drug targets.
- [1] PubChem. 1-Phenylethylamine. Compound Summary. National Library of Medicine. View Source
- [2] PubMed. Synthesis of further amino-halogen-substituted phenyl-aminoethanols. PMID: 6130226. National Library of Medicine. View Source
